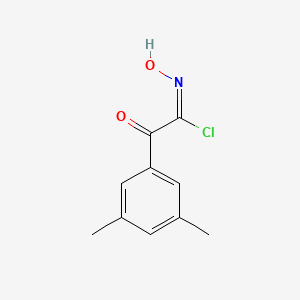![molecular formula C9H17N3O B13967392 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the amino and ethanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding pockets with high affinity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares the spirocyclic core but has different functional groups, leading to distinct chemical and biological properties.
2,7-Diazaspiro[3.5]nonane-7-acetic acid: Another related compound with a similar core structure but different substituents, used in protein degradation studies.
Uniqueness
What sets 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone |
InChI |
InChI=1S/C9H17N3O/c10-7-8(13)12-5-2-9(3-6-12)1-4-11-9/h11H,1-7,10H2 |
Clave InChI |
UEJLRBJFSSJTAA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC12CCN(CC2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)




![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)








